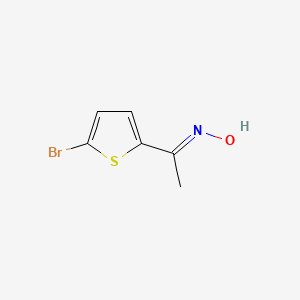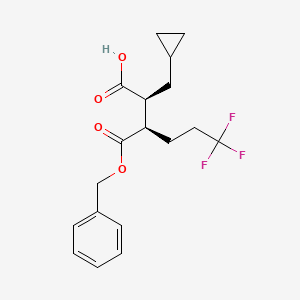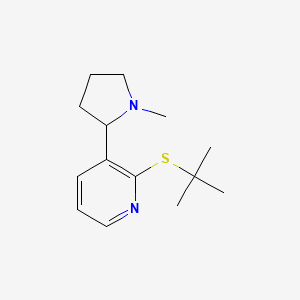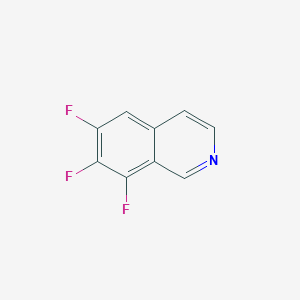
(Z)-(5-Bromo-2-thienyl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime: is an organic compound that features a thiophene ring substituted with a bromine atom and an ethanone oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-thiophene.
Formation of Ethanone Derivative: The 5-bromo-thiophene is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 5-bromo-thiophene-2-yl ethanone.
Oximation: The final step involves the conversion of the ethanone derivative to its oxime form by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxime derivatives.
Reduction: Reduction of the oxime group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to yield substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom on the thiophene ring can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-thiophene-2-carboxylic acid: Similar thiophene ring structure with a carboxylic acid group instead of an ethanone oxime group.
2-Acetyl-5-bromo-thiophene: Similar structure but lacks the oxime group.
5-Bromo-2-thiophenemethanol: Similar thiophene ring with a hydroxymethyl group instead of an ethanone oxime group.
Uniqueness
Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6BrNOS |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
(NE)-N-[1-(5-bromothiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H6BrNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+ |
Clave InChI |
GGNDYUAZNCRVDC-XBXARRHUSA-N |
SMILES isomérico |
C/C(=N\O)/C1=CC=C(S1)Br |
SMILES canónico |
CC(=NO)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)





![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
